molecular formula C11H13NO3S2 B14899583 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14899583
M. Wt: 271.4 g/mol
InChI Key: DKJBLZPBBLIUTE-UHFFFAOYSA-N
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Description

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylthiophene-2-carboxylic acid and tetrahydrothiophene.

    Amidation Reaction: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is converted to an amide using an appropriate amine and coupling reagents.

    Cyclization: The resulting amide undergoes cyclization to form the tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of organic semiconductors, corrosion inhibitors, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and amide group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Tetrahydrothiophene: Another building block used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

3-(3-Methylthiophene-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a tetrahydrothiophene ring, connected by an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

3-[(3-methylthiophene-2-carbonyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C11H13NO3S2/c1-7-2-4-17-8(7)9(13)12-11(10(14)15)3-5-16-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15)

InChI Key

DKJBLZPBBLIUTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2(CCSC2)C(=O)O

Origin of Product

United States

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